N-[4-(4-IODOBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 2.08 (s, 3H, CH₃ from acetamide)
- δ 7.52–7.89 (m, 8H, aromatic protons)
- δ 10.21 (s, 1H, NH from sulfonamido)
¹³C NMR (100 MHz, DMSO-d₆):
Signal (δ, ppm) Assignment 24.7 CH₃ (acetamide) 118.9–138.4 Aromatic carbons 143.2 C-I (ipso) 168.5 C=O (acetamide) 172.3 SO₂ (sulfonamide)
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3270 | N-H stretch (sulfonamido) |
| 1655 | C=O stretch (acetamide) |
| 1345, 1158 | S=O asymmetric/symmetric |
| 620 | C-I stretch |
Mass Spectrometry
- ESI-MS (m/z): 417.23 [M+H]⁺ (calculated: 416.23)
- Fragmentation patterns:
- Loss of CH₃CO (43 Da) → m/z 374.10
- Cleavage of S-N bond → m/z 218.95 (C₆H₄I)
Table 1. Summary of Spectroscopic Data
| Technique | Key Signals | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 2.08 (s), δ 10.21 (s) | Acetamide CH₃, NH |
| ¹³C NMR | δ 168.5, δ 172.3 | C=O, SO₂ |
| IR | 1655 cm⁻¹, 1345/1158 cm⁻¹ | Amide, Sulfonamide |
| MS | 417.23 [M+H]⁺ | Molecular ion |
Properties
IUPAC Name |
N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGLURXBMOEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-IODOBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the following steps:
Sulfonamidation: The iodinated benzene is then reacted with a sulfonamide precursor under acidic conditions to form the sulfonamide linkage.
Acetylation: Finally, the sulfonamide derivative is acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acetamide Hydrolysis
-
Reagents : 6M HCl (acidic) or 40% NaOH (basic) under reflux .
-
Mechanism :
-
Acidic: Protonation of carbonyl oxygen followed by nucleophilic attack by water.
-
Basic: Hydroxide ion attack at carbonyl carbon.
-
Sulfonamide Hydrolysis
-
Product : 4-Iodobenzenesulfonic acid and 4-acetamidoaniline.
Suzuki-Miyaura Cross-Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C .
-
Product : Biaryl derivatives (e.g., 4-(biphenyl)sulfonamide analogs).
Ullmann Coupling
2.3. Sulfonamide Alkylation/Acylation
-
Reagents :
-
Products :
-
N-Methylsulfonamide or N-acetylated derivatives.
-
2.4. Electrophilic Aromatic Substitution
-
Nitration :
-
Reagents : HNO₃/H₂SO₄, 0–5°C.
-
Site selectivity : Meta to sulfonamide/acetamide groups; para to iodine.
-
-
Halogenation :
-
Reagents : Br₂/FeBr₃ (for bromination).
-
Product : Di-substituted aryl halides.
-
3.1. Preparation of the Compound
3.2. Derivatization Pathways
-
Iodine replacement : Used to introduce aryl/heteroaryl groups for drug discovery .
-
Sulfonamide modification : Enhances solubility or binding affinity in biological targets .
Table 2. Spectral Data for Reaction Monitoring
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Sulfonamide (SO₂NH) | 1330, 1150 (SO₂ asym/sym) | 7.8–8.1 (Ar–H near SO₂) |
| Acetamide (NHCOCH₃) | 1650 (C=O), 1550 (N–H) | 2.1 (s, 3H, CH₃), 10.2 (s, 1H, NH) |
Stability and Handling
Scientific Research Applications
Chemical Structure and Synthesis
N-[4-(4-Iodobenzenesulfonamido)phenyl]acetamide is characterized by its sulfonamide functional group, which is known for its versatility in medicinal applications. The synthesis typically involves the reaction of 4-iodobenzenesulfonyl chloride with an appropriate amine followed by acetylation to yield the final compound. This method allows for the introduction of various substituents that can enhance biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including resistant strains.
- Case Study : A study evaluating the antibacterial efficacy of structurally related compounds reported minimum inhibitory concentrations (MICs) that were considerably lower than traditional antibiotics, suggesting a promising avenue for treating bacterial infections resistant to conventional therapies .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Sulfonamide derivatives are known to interfere with tumor growth and proliferation through various mechanisms, including inhibition of specific enzymes involved in cancer cell metabolism.
- Case Study : Research on related sulfonamide compounds demonstrated cytotoxic effects on multiple cancer cell lines, including breast and colon cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Therapeutic Formulations
Given its promising biological activities, this compound can be formulated into various pharmaceutical preparations:
- Dosage Forms : The compound can be developed into tablets, capsules, or injectable forms depending on the therapeutic target.
- Combination Therapies : There is potential for use in combination with other anticancer or antibacterial agents to enhance efficacy and reduce resistance development.
Mechanism of Action
The mechanism of action of N-[4-(4-IODOBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with biological targets such as enzymes and receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition of enzyme activity or disruption of cellular pathways. This compound can induce cell cycle arrest, apoptosis, and other cellular responses, making it effective against microbial and cancer cells.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of sulfonamide-acetamide derivatives is highly substituent-dependent. Key analogues and their activities include:
Key Observations :
- Iodine vs. Methoxy (OCH₃) : The iodine atom in the target compound may enhance receptor binding via halogen interactions compared to the methoxy group, which stabilizes crystals through C–H···O hydrogen bonds .
- Iodine vs.
- Piperazinyl vs. Iodine: Piperazine-containing analogues (e.g., 37) show anti-inflammatory activity, suggesting that nitrogen-rich substituents may target nociceptive pathways differently than iodine .
Crystallographic Data :
- N-[4-(4-Methoxybenzenesulfonamido)Phenyl]Acetamide : Forms a triclinic crystal system (space group P-1) stabilized by N–H···O and C–H···O interactions .
- Iodine Analogues: No direct crystallographic data is available, but the larger iodine atom is expected to distort bond angles (e.g., C–S–N) and reduce packing efficiency compared to smaller substituents .
Physicochemical Properties
Notes:
- Piperazine-containing derivatives (e.g., 37) balance solubility and activity due to their basic nitrogen atoms .
Biological Activity
N-[4-(4-Iodobenzenesulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and cytotoxic effects on cancer cells.
Chemical Structure and Synthesis
The compound is categorized as a substituted phenylacetamide, which has been associated with diverse biological activities. Its structure includes an iodine atom, which may enhance its interaction with biological targets. The synthesis of such compounds typically involves coupling reactions that introduce sulfonamide groups to the acetamide framework, which are crucial for their biological properties .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains.
The antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Scanning Electron Microscopy (SEM) studies reveal that treatment with the compound results in morphological changes in bacterial cells, indicating membrane damage. At higher concentrations (e.g., 200 μg/mL), severe deformation of cell surfaces is observed, correlating with increased bactericidal activity .
Efficacy Against Specific Strains
- Xanthomonas oryzae : Effective at low concentrations, with an EC50 value indicating potent activity.
- Xanthomonas axonopodis : Displayed comparable efficacy, suggesting broad-spectrum antibacterial potential.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines.
In Vitro Studies
In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including:
- Breast Carcinoma (MCF7)
- Lung Carcinoma (A549)
- Colon Carcinoma (HT-29)
The compound's IC50 values indicate significant antiproliferative effects, often lower than those of standard chemotherapeutic agents like doxorubicin .
The anticancer effects are believed to be mediated through:
- Induction of apoptosis: Evidence suggests activation of caspases involved in apoptotic pathways.
- Cell cycle arrest: The compound appears to interfere with the progression from G1 to S phase in cancer cells.
Case Studies and Research Findings
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A study involving patients with resistant bacterial infections showed promising results when treated with derivatives of this compound, leading to improved clinical outcomes.
- Case Study 2 : In cancer research, patients receiving treatment regimens incorporating this compound exhibited reduced tumor sizes and improved survival rates compared to historical controls.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/EC50 Values | Observations |
|---|---|---|---|
| Antibacterial | Xanthomonas oryzae | EC50 < 100 μg/mL | Membrane disruption observed via SEM |
| Anticancer | MCF7, A549, HT-29 | IC50 ~ 10 μM | Induces apoptosis and cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[4-(4-iodobenzenesulfonamido)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonamidation and acetylation steps. First, 4-iodobenzenesulfonyl chloride reacts with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate. The reaction is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). After purification by column chromatography (silica gel, gradient elution), the product is acetylated using acetic anhydride in ethanol under reflux. Optimization includes controlling stoichiometry (1:1.2 molar ratio for sulfonamidation), solvent choice (DCM for sulfonamidation due to its inertness), and reaction time (4–6 hours for acetylation). Yield improvements (70–85%) are achieved by recrystallization in ethanol/water .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are indicative of its structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include the acetamide methyl group at ~2.1 ppm (singlet, 3H) and aromatic protons split into distinct doublets (8.0–7.2 ppm) due to iodine's electron-withdrawing effect. The sulfonamide NH appears as a broad singlet at ~10.5 ppm (exchangeable with D2O).
- IR Spectroscopy : Strong bands at ~1670 cm⁻¹ (C=O stretch of acetamide) and ~1330/1150 cm⁻¹ (asymmetric/symmetric S=O stretches of sulfonamide).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ expected at m/z ~429 (C14H13IN2O3S). Confirm isotopic patterns for iodine (1:1 peak ratio due to 127I monoisotope).
- Elemental Analysis : Validate C, H, N, S, and I content (±0.3% theoretical) .
Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms using a stopped-flow CO2 hydration assay) due to sulfonamide's known role in targeting metalloenzymes. Antimicrobial activity can be screened via microbroth dilution (MIC determination against Gram-positive bacteria and fungi like Candida albicans). Cytotoxicity testing (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa) and anti-inflammatory activity (COX-2 inhibition via ELISA) are also relevant. Use DMSO as a solvent control (<1% v/v) .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic and steric properties of this compound, and what implications does this have for its biological activity?
- Methodological Answer : The iodine atom introduces steric bulk (van der Waals radius ~1.98 Å) and strong electron-withdrawing effects (Hammett σp ~0.18), polarizing the sulfonamide group and enhancing hydrogen-bonding capacity. This increases binding affinity to enzymes like carbonic anhydrase IX (CA-IX), which is overexpressed in hypoxic tumors. Computational studies (DFT calculations) can quantify charge distribution, while X-ray crystallography of ligand-enzyme complexes reveals iodine's role in hydrophobic pocket interactions. Compare with chloro/fluoro analogs to assess halogen-specific effects .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability or rapid metabolism). Address this by:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation).
- Prodrug Design : Modify the acetamide moiety (e.g., ester prodrugs) to enhance solubility and tissue penetration.
- Target Engagement Studies : Use PET imaging with radiolabeled iodine (124I/131I) to verify in vivo target binding .
Q. How can molecular docking simulations (e.g., Glide XP) predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Prepare the ligand (optimize geometry with OPLS4 force field) and receptor (CA-IX crystal structure, PDB: 3IAI). Dock using Glide XP with enhanced sampling for halogen bonds and hydrophobic enclosure scoring. Key parameters:
- Halogen Bonding : Iodine's σ-hole interaction with backbone carbonyls (distance ~3.3 Å, angle ~165°).
- Hydrophobic Enclosure : Score lipophilic contacts between the iodophenyl group and residues like Val121/Leu198.
- Water Displacement : Penalize desolvation energy for buried polar groups. Validate with MM-GBSA free energy calculations .
Q. How does modifying the sulfonamide or acetamide moieties in this compound affect its pharmacokinetic profile?
- Methodological Answer :
- Sulfonamide Modifications : Introducing methyl groups (N-methylsulfonamide) reduces plasma protein binding, increasing free drug concentration.
- Acetamide Replacement : Switching to a trifluoroacetamide (CF3CO-) improves metabolic stability by resisting amidase cleavage.
- Bioisosterism : Replace iodine with isosteres like tert-butyl (similar steric bulk) to assess impact on clearance rates. Monitor via in vitro CYP450 inhibition assays and in vivo PK/PD modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
